molecular formula C26H23N3O3 B2669954 3-[(2-methoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1189887-22-6

3-[(2-methoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2669954
CAS No.: 1189887-22-6
M. Wt: 425.488
InChI Key: CAIHEXQVXUIACE-UHFFFAOYSA-N
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Description

The compound 3-[(2-methoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative characterized by a bicyclic core structure fused with a pyrimidone ring. Its molecular architecture features two methoxy-substituted benzyl groups at the 3- and 5-positions of the pyrimidoindole scaffold. The 2-methoxy group on the phenyl ring at position 3 and the 3-methoxy group at position 5 introduce steric and electronic effects that influence its physicochemical and biological properties .

For example, fluorinated analogs like 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3 in ) are prepared using similar strategies, involving coupling of substituted benzyl halides with indole precursors followed by cyclization . X-ray crystallography (utilizing SHELX software, as in ) confirms the structural integrity of such compounds .

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-31-20-10-7-8-18(14-20)15-29-22-12-5-4-11-21(22)24-25(29)26(30)28(17-27-24)16-19-9-3-6-13-23(19)32-2/h3-14,17H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIHEXQVXUIACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with an appropriate amine to form a Schiff base, followed by cyclization and further functionalization to achieve the desired indole derivative . The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-methoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(2-methoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-[(2-methoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical profiles of pyrimidoindoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name / ID Substituents (Positions) Molecular Weight (g/mol) LogD (pH 5.5) Key Properties/Activities Evidence Source
Target Compound 3-(2-MeO-benzyl), 5-(3-MeO-benzyl) ~448 (estimated) ~4.2 (estimated) Steric hindrance from ortho-MeO group; moderate solubility
3-[2-(3,4-Dimethoxyphenyl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one 3-(3,4-diMeO-phenyl ethyl) 392.4 11.07 High LogD suggests lipophilicity; potential CNS activity
3-(3-MeO-phenyl)-2-(isopropylthio)-5H-pyrimido[5,4-b]indol-4-one 3-(3-MeO-phenyl), 2-(iPrS) 378.4 4.2 Thioether enhances metabolic stability
3-(4-Cl-phenyl)-2-(phenacylthio)-5H-pyrimido[5,4-b]indol-4-one 3-(4-Cl-phenyl), 2-(phenacylS) 433.9 3.8 Chlorine improves electronegativity; antimicrobial activity
8-Fluoro-5-(4-F-benzyl)-3-(2-MeO-benzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one 8-F, 5-(4-F-benzyl), 3-(2-MeO) 435.4 3.5 Fluorine enhances bioavailability; TLR4 inhibition

Key Findings

This aligns with SAR studies showing that ortho-substituents in Toll-like Receptor 4 (TLR4) inhibitors reduce off-target interactions . 3-Methoxy groups (meta-substitution) may enhance π-π stacking interactions in hydrophobic pockets, as seen in analogs with improved binding to antimicrobial targets .

Physicochemical Properties :

  • LogD and Solubility : The target compound’s estimated LogD (~4.2) suggests moderate lipophilicity, comparable to thioether-containing analogs (e.g., 4.2 in ). However, 3,4-dimethoxy derivatives (LogD 11.07, ) exhibit extreme lipophilicity, likely limiting aqueous solubility .
  • Hydrogen Bonding : The pyrimidone carbonyl and methoxy oxygen atoms serve as hydrogen bond acceptors, critical for interactions with biological targets (e.g., TLR4 or microbial enzymes) .

Synthetic Flexibility :

  • The benzyl and sulfanyl substituents in analogs () highlight the scaffold’s adaptability for introducing diverse functional groups, enabling optimization of potency and pharmacokinetics.

Biological Activity

The compound 3-[(2-methoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The molecular formula of the compound is C20H20N2O2C_{20}H_{20}N_2O_2. The structure features a pyrimidine ring fused to an indole moiety, which is known to contribute to various pharmacological effects.

Anticancer Activity

Research indicates that compounds containing indole and pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study demonstrated that similar pyrimidine derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., H460, A549) . While specific data for our compound is limited, its structural analogs suggest potential efficacy.

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. The presence of methoxy groups in the structure may enhance these effects.

  • Research Findings : Indole-containing compounds have shown activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Compounds similar to 3-[(2-methoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

  • Mechanism : The anti-inflammatory action is likely mediated through the modulation of signaling pathways involved in inflammation .

Data Summary

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis and inhibition of cell proliferation
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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